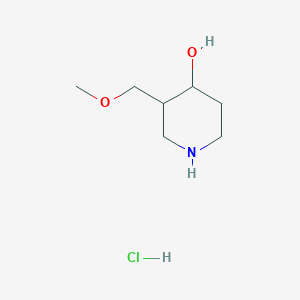
ethyl 4-(2-aminoethoxy)benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-aminoethoxy)benzoate hydrochloride (EABH) is a synthetic compound that has been widely used in scientific research as a tool for studying the biochemical and physiological effects of compounds. EABH is a derivative of benzoic acid, which is an organic compound commonly used in the synthesis of various drugs and other compounds. The hydrochloride salt of EABH is the most common form of the compound used in research, but other derivatives of EABH may also be used.
科学的研究の応用
Ethyl 4-(2-aminoethoxy)benzoate hydrochloride has been widely used in scientific research as a tool for studying the biochemical and physiological effects of compounds. ethyl 4-(2-aminoethoxy)benzoate hydrochloride has been used to study the effects of compounds such as drugs, hormones, and vitamins on the human body. It has also been used to study the effects of compounds on the nervous system, cardiovascular system, and other physiological systems. ethyl 4-(2-aminoethoxy)benzoate hydrochloride has also been used to study the effects of compounds on cell growth and differentiation.
作用機序
Ethyl 4-(2-aminoethoxy)benzoate hydrochloride is believed to act as an inhibitor of enzymes involved in various biochemical processes. It is believed to block the activity of enzymes such as acetylcholinesterase and cyclooxygenase, which are involved in the breakdown of neurotransmitters and the synthesis of hormones, respectively. ethyl 4-(2-aminoethoxy)benzoate hydrochloride is also believed to block the activity of other enzymes involved in the metabolism of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-(2-aminoethoxy)benzoate hydrochloride are not fully understood. However, it is believed that ethyl 4-(2-aminoethoxy)benzoate hydrochloride may have an effect on the nervous system, cardiovascular system, and other physiological systems. Studies have shown that ethyl 4-(2-aminoethoxy)benzoate hydrochloride can inhibit the activity of enzymes involved in the breakdown of neurotransmitters, the synthesis of hormones, and the metabolism of various compounds. It is also believed that ethyl 4-(2-aminoethoxy)benzoate hydrochloride may have an effect on cell growth and differentiation.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-(2-aminoethoxy)benzoate hydrochloride in lab experiments is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, ethyl 4-(2-aminoethoxy)benzoate hydrochloride is relatively inexpensive and can be stored for long periods of time. The main limitation of using ethyl 4-(2-aminoethoxy)benzoate hydrochloride in lab experiments is that its mechanism of action and biochemical and physiological effects are not fully understood.
将来の方向性
There are a number of potential future directions for research involving ethyl 4-(2-aminoethoxy)benzoate hydrochloride. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into the synthesis of ethyl 4-(2-aminoethoxy)benzoate hydrochloride and its derivatives may lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the use of ethyl 4-(2-aminoethoxy)benzoate hydrochloride in lab experiments may lead to the development of new and improved methods of studying the effects of compounds on the human body.
合成法
Ethyl 4-(2-aminoethoxy)benzoate hydrochloride is synthesized through a two-step process. The first step involves the reaction of ethyl 4-aminobenzoate with ethylene oxide in the presence of an acid catalyst. This reaction produces ethyl 4-(2-aminoethoxy)benzoate. The second step involves the conversion of ethyl 4-(2-aminoethoxy)benzoate to ethyl 4-(2-aminoethoxy)benzoate hydrochloride through the addition of hydrochloric acid.
特性
IUPAC Name |
ethyl 4-(2-aminoethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12;/h3-6H,2,7-8,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNOTACNYUHDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-aminoethoxy)benzoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-Acetyl-4-[(3-phenylpropyl)oxy]piperidine](/img/structure/B6616697.png)